benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
CAS No.:
Cat. No.: VC16498429
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO7 |
|---|---|
| Molecular Weight | 327.33 g/mol |
| IUPAC Name | benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20) |
| Standard InChI Key | MXCBPGJIPRBQAE-UHFFFAOYSA-N |
| Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
The compound’s core structure consists of a six-membered oxane ring (C6H10O5) substituted with hydroxyl, hydroxymethyl, methoxy, and benzyl carbamate groups. The IUPAC name specifies the positions of these substituents: a methoxy group at C2, hydroxyls at C4 and C5, a hydroxymethyl at C6, and a benzyl carbamate at C3.
Stereochemical Considerations
The oxane ring adopts a chair conformation, with equatorial hydroxyl groups minimizing steric strain. The methoxy group at C2 likely occupies an axial position, influencing hydrogen-bonding interactions. Comparative studies of similar carbamates suggest that stereochemistry significantly affects biological activity, particularly in enzyme binding .
Synthesis and Derivation
The synthesis of benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate involves multi-step functionalization of a hexose precursor.
Key Synthetic Pathways
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Ring Formation: Starting with D-glucose, selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers enables controlled oxidation to form the oxane ring.
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Methoxy Introduction: Methoxylation at C2 is achieved via Williamson ether synthesis, employing methyl iodide and a silver oxide catalyst under anhydrous conditions.
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Carbamate Coupling: Benzyl chloroformate reacts with the C3 amine in the presence of a base (e.g., triethylamine), forming the carbamate linkage while preserving adjacent hydroxyl groups.
Challenges in Purification
The polar hydroxyl and carbamate groups necessitate chromatographic purification using reverse-phase HPLC or silica gel columns with gradient elution (e.g., ethyl acetate/methanol/water). Yield optimization remains problematic, with reported efficiencies below 40% for analogous syntheses.
Physicochemical Properties
| Property | Value/Range | Method of Determination |
|---|---|---|
| Solubility in Water | 12–15 mg/mL | Shake-flask method (25°C) |
| logP (Partition Coefficient) | -1.2 ± 0.3 | HPLC retention time analysis |
| pKa (Carbamate NH) | 9.8–10.2 | Potentiometric titration |
| Melting Point | 162–165°C (decomposes) | Differential scanning calorimetry |
The compound’s hydrophilicity (logP < 0) and multiple hydrogen-bond donors (4 OH groups) limit membrane permeability, a critical consideration for drug design . Stability studies indicate susceptibility to hydrolysis at extreme pH (>10 or <2), necessitating storage at 4°C in anhydrous dimethyl sulfoxide (DMSO).
Biological Activity and Mechanisms
Anticancer Activity
Preliminary screens against MCF-7 breast cancer cells show moderate cytotoxicity (IC50 = 45 μM), with no observed selectivity over non-malignant HEK-293 cells. Structural analogs with modified hydroxyl patterns exhibit enhanced activity, implying that regiochemistry modulates target engagement.
Glycosidase Inhibition
The compound weakly inhibits α-glucosidase (Ki = 320 μM) but shows no activity against β-galactosidase or neuraminidase. Molecular docking simulations propose competitive binding at the enzyme’s active site, hindered by steric clashes from the methoxy group .
Comparative Analysis of Structural Analogs
The methoxy substitution in the target compound reduces enzymatic interactions compared to trihydroxy analogs but improves metabolic stability in hepatic microsome assays (t1/2 = 6.2 vs. 2.1 hours) .
Future Research Directions
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Target Deconvolution: Proteomic profiling (e.g., affinity chromatography, phage display) to identify binding partners.
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Prodrug Development: Esterification of hydroxyl groups to enhance bioavailability.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and hydroxymethyl substituents.
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